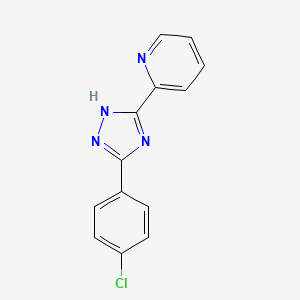

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, a synthetic method using pyridine substrates has been reported to be an efficient tool for the synthesis of 2-pyridone .

Molecular Structure Analysis

The molecular structure of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) . Single crystal X-ray diffraction can also be used to determine the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could be diverse, depending on the specific conditions and reagents used . For example, 2-pyridone compounds can be produced using palladium catalyst under microwave irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be calculated based on the molecular formula .

Scientific Research Applications

Medicinal Chemistry: RORγt Inverse Agonists

This compound is part of a class of molecules that act as inverse agonists for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). These molecules are significant in the study of autoimmune diseases, as RORγt plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of several autoimmune conditions .

Enzyme Inhibition: JAK1 and JAK2 Inhibitors

The triazolopyridine scaffold is known to exhibit inhibitory activity against Janus kinases (JAK1 and JAK2), which are important targets for the treatment of myeloproliferative disorders and certain types of leukemia. Compounds containing this scaffold can be used to develop new therapeutic agents for these diseases .

Cardiovascular Therapeutics

Compounds with the 1,2,4-triazolopyridine core have been utilized in the treatment of cardiovascular disorders. They are studied for their potential roles in modulating vascular tone and heart rate, which are critical factors in managing conditions such as hypertension and arrhythmias .

Antidiabetic Agents

The structural motif of 1,2,4-triazolopyridine is also explored for its use in type 2 diabetes management. These compounds can influence the metabolic pathways involved in glucose homeostasis, offering a new avenue for antidiabetic drug development .

Antiproliferative Agents

Research has shown that certain derivatives of 1,2,4-triazolopyridine possess antiproliferative properties, making them potential candidates for the treatment of hyperproliferative disorders, including various cancers .

Material Science Applications

Beyond its biological applications, this compound has also found use in material sciences. Its unique electronic properties make it suitable for incorporation into materials used in electronic devices, potentially improving their performance and efficiency .

Synthesis of Fused Heterocyclic Compounds

The compound serves as a precursor in the synthesis of fused heterocyclic compounds, which are of great interest in developing sustainable methodologies for creating complex molecules with potential applications in pharmaceuticals and agrochemicals .

Fluorescent Probes

Due to its structural features, this compound can be modified to act as a fluorescent probe. Such probes are valuable tools in biochemistry and molecular biology for studying cellular processes and diagnosing diseases .

Future Directions

The future directions for “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound.

Mechanism of Action

Target of Action

Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPHTMCMNTYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)

![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)